molecular formula C14H11N3O2S2 B2557988 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896352-26-4

2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2557988
CAS No.: 896352-26-4
M. Wt: 317.38
InChI Key: WLRLFZGUESSOFZ-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H11N3O2S2 and its molecular weight is 317.38. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Biological Studies

Derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, including compounds related to 2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, were synthesized and characterized. These compounds displayed significant antibacterial activity against Staphylococcus aureus, alongside potent antioxidant activities. The crystal structures were analyzed using X-ray diffraction, and intermolecular hydrogen bonding patterns were examined. The impact of these compounds on biological activities highlights their potential for the development of new antimicrobial and antioxidant agents (Karanth et al., 2019).

Anticancer Evaluation

Research on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against several cancer cell lines, including MCF-7, A549, Colo-205, and A2780. These findings suggest the potential of 2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide derivatives in anticancer drug development (Ravinaik et al., 2021).

Corrosion Inhibition Properties

A study on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid highlighted the potential of these compounds in industrial applications. The compounds showed a strong ability to form protective layers on metal surfaces, thus preventing corrosion. This suggests that derivatives of 2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide could be effective corrosion inhibitors, contributing to the longevity and durability of metal-based structures (Ammal et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many compounds with similar structures have diverse biological activities, such as antimicrobial, antioxidant, analgesic, anti-inflammatory, antitumor, and local anesthetic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include testing its biological activity, optimizing its synthesis, and studying its mechanism of action .

Properties

IUPAC Name

2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c1-20-10-6-3-2-5-9(10)12(18)15-14-17-16-13(19-14)11-7-4-8-21-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRLFZGUESSOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.